molecular formula C20H24N2O5 B8376139 Ethyl 5-(benzyloxy)-6-((tert-butoxycarbonyl)amino)nicotinate

Ethyl 5-(benzyloxy)-6-((tert-butoxycarbonyl)amino)nicotinate

Cat. No.: B8376139
M. Wt: 372.4 g/mol
InChI Key: LAHWIBVXJSHEPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(benzyloxy)-6-((tert-butoxycarbonyl)amino)nicotinate is a useful research compound. Its molecular formula is C20H24N2O5 and its molecular weight is 372.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C20H24N2O5

Molecular Weight

372.4 g/mol

IUPAC Name

ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxypyridine-3-carboxylate

InChI

InChI=1S/C20H24N2O5/c1-5-25-18(23)15-11-16(26-13-14-9-7-6-8-10-14)17(21-12-15)22-19(24)27-20(2,3)4/h6-12H,5,13H2,1-4H3,(H,21,22,24)

InChI Key

LAHWIBVXJSHEPG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)NC(=O)OC(C)(C)C)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of ethyl 5-(benzyloxy)-6-chloronicotinate (2.1 g, 0.00719 mol) in THF (21 mL) in a 250 mL sealed tube, were added Pd2(dba)3 (395 mg, 0.00043 mol, Aldrich), NH2Boc (1.68 g, 0.0143 mol, Aldrich), X-phos (500 mg, 0.0010 mol, Aldrich) and K3PO4 (4.5 g, 0.0010 mol). The vessel was purged with argon gas for 10 min. The reaction mixture was then stirred for 12 h at 80° C. After completion of the reaction (monitored by TLC, 30% EtOAc in hexane), the reaction mixture was quenched with water (50 mL) and extracted with EtOAc (50 mL×3). The combined organic layers were dried over anhydrous sodium sulfate, and purified by column chromatography, silica gel (60-120 mesh) using 23-30% EtOAc in petroleum ether as the eluent to give the title compound. 1H NMR (400 MHz, DMSO-d6) δ: 9.22 (s, 1H), 8.46 (d, J=1.8 Hz, 1H), 7.81 (d, J=1.8 Hz, 1H), 7.53 (d, J=6.6 Hz, 2H) 7.42-7.33 (m, 3H), 5.22 (s, 2H), 4.36 (q, J=6.9 Hz, 2H), 1.44 (s, 9H), 1.36 (t, 3H).
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
21 mL
Type
solvent
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
K3PO4
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
395 mg
Type
catalyst
Reaction Step Two

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